3-Fluoro-1-(5-fluoro-6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide
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Overview
Description
3-Fluoro-1-(5-fluoro-6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide is a fluorinated pyrrolidine derivative. Compounds containing fluorine atoms are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor® as a fluorinating agent . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of fluorinated pyrrolidine derivatives may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-(5-fluoro-6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Fluoro-1-(5-fluoro-6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-(5-fluoro-6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds also exhibit significant biological activities, including enzyme inhibition and anticancer properties.
Fluorinated pyridines: Known for their use in radiotherapy and as imaging agents.
Uniqueness
3-Fluoro-1-(5-fluoro-6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide is unique due to its dual fluorination, which enhances its metabolic stability and binding affinity compared to non-fluorinated or singly fluorinated analogs .
Properties
Molecular Formula |
C10H12F2N4O |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-fluoro-1-(5-fluoro-6-methylpyrimidin-4-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C10H12F2N4O/c1-6-7(11)8(15-5-14-6)16-3-2-10(12,4-16)9(13)17/h5H,2-4H2,1H3,(H2,13,17) |
InChI Key |
IACVJSHXYNILGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCC(C2)(C(=O)N)F)F |
Origin of Product |
United States |
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